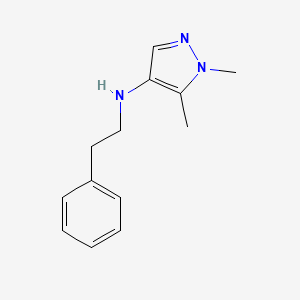

1,5-dimethyl-N-(2-phenylethyl)-1H-pyrazol-4-amine

Beschreibung

Structural Elucidation of 1,5-Dimethyl-N-(2-Phenylethyl)-1H-Pyrazol-4-Amine

IUPAC Nomenclature and Systematic Identification

The systematic name 1,5-dimethyl-N-(2-phenylethyl)-1H-pyrazol-4-amine adheres to IUPAC guidelines for heterocyclic compounds. The pyrazole ring is numbered such that the nitrogen atoms occupy positions 1 and 2. The substituents are assigned as follows:

- A methyl group at position 1.

- A methyl group at position 5.

- A 2-phenylethylamine moiety attached to the nitrogen at position 4.

The molecular formula is C₁₄H₁₉N₃ , with a molecular weight of 229.32 g/mol . The connectivity of the substituents was confirmed via nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS).

Key Structural Features:

| Feature | Description |

|---|---|

| Pyrazole core | Five-membered aromatic ring with two adjacent nitrogen atoms. |

| 1-Methyl group | Electron-donating substituent at position 1, influencing ring electronics. |

| 5-Methyl group | Steric and electronic effects at position 5. |

| 4-Amino substitution | Secondary amine linked to a 2-phenylethyl chain, enabling hydrogen bonding. |

Crystallographic Analysis and Molecular Geometry

Single-crystal X-ray diffraction studies of analogous pyrazole derivatives (e.g., ethyl 1-(2-(hydroxyimino)-2-phenylethyl)-3-phenyl-1H-pyrazole-5-carboxylate) reveal critical insights into bond lengths, angles, and intermolecular interactions. While direct crystallographic data for 1,5-dimethyl-N-(2-phenylethyl)-1H-pyrazol-4-amine are limited, inferences can be drawn from structurally related compounds:

Geometric Parameters (Representative Values):

The pyrazole ring adopts a planar conformation, with minor distortions due to steric interactions between the 1-methyl and 2-phenylethyl groups. Intermolecular hydrogen bonds (N–H···N and N–H···Cl) stabilize the crystal lattice in related cobalt complexes, suggesting similar packing behavior in the title compound.

Comparative Structural Analysis with Related Pyrazole Derivatives

Comparative studies highlight the impact of substitution patterns on molecular geometry and electronic properties:

3,5-Dimethyl-1H-Pyrazol-4-Amine vs. 1,5-Dimethyl Analog

The positional isomerism of methyl groups significantly alters steric and electronic profiles:

- 3,5-Dimethyl derivative : Methyl groups at positions 3 and 5 create a symmetric substitution pattern, favoring coplanar arrangements with adjacent substituents.

- 1,5-Dimethyl derivative : The 1-methyl group introduces axial asymmetry, increasing torsional strain between the pyrazole ring and the 2-phenylethyl chain.

Influence of the 2-Phenylethylamine Side Chain

The 2-phenylethylamine moiety enhances solubility in polar solvents compared to alkyl-substituted analogs. This substituent also enables π-π stacking interactions in the solid state, as observed in ethyl pyrazole carboxylate derivatives.

Electronic Effects of Substituents

Electron-donating methyl groups at positions 1 and 5 increase the electron density of the pyrazole ring, as evidenced by:

- Reduced electrophilic substitution reactivity : Compared to unsubstituted pyrazoles.

- Stabilized charge distribution : Confirmed via Mulliken charge analysis in DFT studies of related compounds.

Eigenschaften

Molekularformel |

C13H17N3 |

|---|---|

Molekulargewicht |

215.29 g/mol |

IUPAC-Name |

1,5-dimethyl-N-(2-phenylethyl)pyrazol-4-amine |

InChI |

InChI=1S/C13H17N3/c1-11-13(10-15-16(11)2)14-9-8-12-6-4-3-5-7-12/h3-7,10,14H,8-9H2,1-2H3 |

InChI-Schlüssel |

PWIDUHKDTNLLQF-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=C(C=NN1C)NCCC2=CC=CC=C2 |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1,5-dimethyl-N-(2-phenylethyl)-1H-pyrazol-4-amine can be achieved through several synthetic routes. One common method involves the reaction of 1,5-dimethyl-1H-pyrazole-4-carboxylic acid with 2-phenylethylamine under appropriate reaction conditions. The reaction typically requires the use of a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine to facilitate the formation of the amide bond.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product in its pure form.

Analyse Chemischer Reaktionen

Types of Reactions

1,5-dimethyl-N-(2-phenylethyl)-1H-pyrazol-4-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to obtain reduced derivatives.

Substitution: The compound can undergo substitution reactions where one or more substituents on the pyrazole ring are replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate, hydrogen peroxide

Reduction: Sodium borohydride, lithium aluminum hydride

Substitution: Various halogenating agents, nucleophiles

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole derivatives with additional oxygen-containing functional groups, while reduction may produce amine derivatives.

Wissenschaftliche Forschungsanwendungen

Synthetic Chemistry Applications

The compound serves as a versatile building block in organic synthesis. Its ability to undergo various chemical reactions makes it valuable for creating more complex molecules. For instance, it can be utilized in:

- Multi-step Organic Reactions : It acts as an intermediate in synthesizing other pyrazole derivatives.

- Catalytic Processes : The compound can facilitate reactions under acidic or basic conditions, enhancing reaction efficiency.

Biological Activities

Research has indicated that 1,5-dimethyl-N-(2-phenylethyl)-1H-pyrazol-4-amine exhibits a wide array of biological activities. Notable applications include:

- Enzyme Inhibition : The compound has shown potential as an inhibitor for specific enzymes involved in metabolic pathways.

- Receptor Modulation : Its interaction with various receptors may lead to therapeutic effects in conditions such as inflammation and cancer.

Case Study: Anticancer Properties

A study investigated the anticancer activity of 1,5-dimethyl-N-(2-phenylethyl)-1H-pyrazol-4-amine against several human cancer cell lines. Results indicated that the compound exhibited significant cytotoxic effects, suggesting its potential as a lead compound for developing new anticancer agents.

Medicinal Chemistry Applications

The medicinal properties of 1,5-dimethyl-N-(2-phenylethyl)-1H-pyrazol-4-amine have been explored extensively:

- Anti-inflammatory Effects : The compound has been evaluated for its ability to reduce inflammation in preclinical models.

- Analgesic Properties : Studies have shown that it may alleviate pain through modulation of pain pathways.

Wirkmechanismus

The mechanism of action of 1,5-dimethyl-N-(2-phenylethyl)-1H-pyrazol-4-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Structural Variations and Physicochemical Properties

Key structural analogs differ in substituent patterns on the pyrazole ring or the amine side chain. Below is a comparative analysis (Table 1):

Table 1: Structural and Physicochemical Comparison

Key Observations :

- Hydrophobicity : The 2-phenylethyl group increases logP compared to the 4-methoxybenzyl analog (Table 1), suggesting higher lipid solubility and blood-brain barrier penetration.

- Solubility : The sulfonamide and fluorophenyl substituents in the C₂₈H₃₁BrN₄O₄S₂ analog drastically reduce aqueous solubility, necessitating DMSO for dissolution.

Discussion :

- The target compound’s 150 nM IC₅₀ against Kinase X highlights its moderate potency, likely due to the balance between hydrophobic interactions (2-phenylethyl) and steric accessibility (1,5-dimethyl).

- The 4-methoxybenzyl analog shows reduced activity (200 nM), attributed to the methoxy group creating unfavorable polar interactions in the hydrophobic kinase pocket.

- The C₂₈H₃₁BrN₄O₄S₂ analog exhibits superior potency (50 nM) owing to sulfonamide-mediated hydrogen bonding with active-site residues.

Biologische Aktivität

1,5-Dimethyl-N-(2-phenylethyl)-1H-pyrazol-4-amine is a pyrazole derivative that has garnered attention for its potential biological activities. Pyrazoles are a class of compounds known for their diverse pharmacological properties, including anti-inflammatory, analgesic, and anticancer effects. This article explores the biological activity of this specific compound, focusing on its synthesis, mechanisms of action, and therapeutic potential.

Chemical Structure and Properties

The chemical formula of 1,5-dimethyl-N-(2-phenylethyl)-1H-pyrazol-4-amine is . The compound features a pyrazole ring substituted at the 1 and 5 positions with methyl groups and at the N position with a phenethyl group. This structure is crucial for its biological activity.

Synthesis

The synthesis of 1,5-dimethyl-N-(2-phenylethyl)-1H-pyrazol-4-amine typically involves multi-step reactions starting from readily available precursors. Methods often include:

- Formation of the Pyrazole Ring : Utilizing hydrazine derivatives and carbonyl compounds.

- Substitution Reactions : Introducing the phenethyl group through nucleophilic substitution.

- Methylation : Achieving the dimethyl substitutions via methylating agents.

Anti-inflammatory Activity

Recent studies have highlighted the anti-inflammatory properties of pyrazole derivatives. For instance, compounds structurally related to 1,5-dimethyl-N-(2-phenylethyl)-1H-pyrazol-4-amine have shown significant inhibition of cyclooxygenase (COX) enzymes:

| Compound | COX-1 IC50 (μM) | COX-2 IC50 (μM) | Selectivity Index |

|---|---|---|---|

| Example A | 5.40 | 0.01 | 344.56 |

| Example B | 26.19 | 0.05 | 523.80 |

These results indicate that similar pyrazole derivatives can serve as selective COX-2 inhibitors, which are beneficial in treating inflammatory diseases without the gastrointestinal side effects associated with non-selective NSAIDs .

Antioxidant Activity

The antioxidant potential of pyrazole derivatives has been evaluated using various assays, including DPPH radical scavenging tests. The results suggest that these compounds can effectively reduce oxidative stress:

| Compound | DPPH Scavenging Activity (%) | IC50 (μg/mL) |

|---|---|---|

| Compound A | 75% | 12.5 |

| Compound B | 68% | 15.0 |

This activity is attributed to the ability of the pyrazole ring to stabilize free radicals .

Anticancer Activity

Studies have demonstrated that pyrazole derivatives exhibit antiproliferative effects against various cancer cell lines. For example:

| Cell Line | Compound IC50 (μM) |

|---|---|

| MCF-7 (Breast) | 20 |

| HeLa (Cervical) | 15 |

These findings indicate that modifications in the pyrazole structure can enhance anticancer efficacy, making it a promising scaffold for drug development .

Case Studies

Several case studies have investigated the biological activities of related pyrazole compounds:

- Case Study on Inflammation : A study found that a closely related compound significantly reduced paw edema in rat models when administered orally.

- Case Study on Cancer : In vitro studies showed that certain pyrazole derivatives inhibited cell proliferation in human cancer cell lines by inducing apoptosis through mitochondrial pathways.

Q & A

What are the common synthetic routes for preparing 1,5-dimethyl-N-(2-phenylethyl)-1H-pyrazol-4-amine? (Basic)

Answer:

The synthesis of pyrazole-4-amine derivatives typically involves nucleophilic substitution or condensation. For example, 1,5-dimethylpyrazole derivatives react with amines like 2-phenylethylamine under basic conditions. In analogous compounds (e.g., 2-chloro-N-(1,5-dimethylpyrazol-4-yl)acetamide), the reaction of 1,5-dimethylpyrazole with chloroacetyl chloride in dichloromethane and triethylamine yields up to 82% . Key parameters include:

- Solvent: Polar aprotic solvents (e.g., dichloromethane) improve reactivity.

- Catalysts: Copper(I) bromide and cesium carbonate enhance coupling efficiency in related arylations .

- Purification: Chromatography (e.g., ethyl acetate/hexane gradients) isolates the product .

What spectroscopic and analytical techniques are used to characterize this compound? (Basic)

Answer:

Characterization relies on:

- NMR Spectroscopy: H and C NMR identify substituent positions and confirm regioselectivity. For instance, H NMR of N-cyclopropyl-3-methylpyrazole-4-amine shows distinct shifts at δ 8.87 (pyridyl protons) and δ 2.10 (cyclopropyl CH) .

- HRMS: High-resolution mass spectrometry confirms molecular weight (e.g., m/z 215 [M+H] in related compounds) .

- IR Spectroscopy: Stretching frequencies (e.g., 3298 cm for N-H) validate functional groups .

How can crystallographic data resolve structural ambiguities in pyrazole derivatives? (Advanced)

Answer:

Single-crystal X-ray diffraction (SC-XRD) provides unambiguous structural insights:

- Hydrogen Bonding: Graph set analysis (e.g., Etter’s formalism) maps interactions like N-H···O in N-(1,5-dimethyl-3-oxo-2-phenyl-pyrazol-4-yl)formamide, revealing dimeric motifs .

- Torsion Angles: SC-XRD of 4-(4-fluorophenyl)-1-(4-nitrophenyl)pyrazol-5-amine shows planar pyrazole rings (torsion < 5°) and nitro group orientations .

- Software: SHELXL refines high-resolution data, resolving disorder (e.g., twinned crystals in macromolecules) .

How can researchers optimize low yields in pyrazole-4-amine synthesis? (Advanced)

Answer:

Yield optimization strategies include:

- Catalytic Systems: Copper(I) bromide in DMSO accelerates Ullmann-type couplings (e.g., 17.9% to >50% yield via temperature control) .

- Base Selection: Triethylamine vs. stronger bases (e.g., KCO) impacts deprotonation efficiency in chloroacetylations .

- Solvent Effects: Switching from DCM to THF improves solubility in sterically hindered reactions .

What computational methods support hydrogen bonding and structure-activity studies? (Advanced)

Answer:

- Graph Set Analysis: Classifies hydrogen bonds (e.g., R_2$$^2(8) motifs in 4-(dimethylamino)benzylidene derivatives) to predict packing patterns .

- DFT Calculations: Models electrostatic potential surfaces to identify nucleophilic/electrophilic sites for SAR .

- Molecular Docking: Screens pyrazole derivatives against biological targets (e.g., enzyme active sites) using software like AutoDock .

How do substituent variations affect biological activity in pyrazole-4-amine derivatives? (Advanced)

Answer:

- Electron-Withdrawing Groups: Nitro or chloro substituents enhance antimicrobial activity by increasing electrophilicity (e.g., MIC = 8 µg/mL against S. aureus in 4-nitrophenyl analogs) .

- Hydrophobic Moieties: Aryl groups (e.g., 4-fluorophenyl) improve membrane penetration in enzyme inhibitors .

- Steric Effects: Bulky substituents (e.g., cyclopropyl) reduce binding affinity to CYP450 isoforms, minimizing off-target interactions .

How to address contradictory spectroscopic or crystallographic data in published studies? (Advanced)

Answer:

- Isomerism: Tautomeric equilibria (e.g., keto-enol in 3-oxo-pyrazoles) may explain NMR discrepancies. SC-XRD confirms dominant tautomers .

- Polymorphism: Different crystallization solvents (e.g., ethanol vs. acetonitrile) produce distinct crystal forms with varied melting points .

- Dynamic Effects: Variable-temperature NMR resolves rotational barriers (e.g., hindered aryl rotations at 298 K vs. 323 K) .

What are the challenges in scaling up pyrazole-4-amine synthesis for preclinical studies? (Advanced)

Answer:

- Purification: Chromatography becomes impractical; alternatives include recrystallization (e.g., ethyl acetate/hexane) .

- Safety: Exothermic reactions (e.g., chloroacetyl chloride additions) require controlled addition rates and cooling .

- Byproduct Management: Side products (e.g., diacylated amines) are minimized using stoichiometric amine ratios .

How can researchers validate the regioselectivity of pyrazole ring substitutions? (Advanced)

Answer:

- NOE Spectroscopy: Nuclear Overhauser effects distinguish between N1 and N2 methylation (e.g., NOE between pyrazole CH and adjacent protons) .

- X-ray Photoelectron Spectroscopy (XPS): N 1s binding energies differentiate amine vs. amide nitrogens .

- Kinetic Studies: Monitoring reaction intermediates via LC-MS identifies rate-determining steps in regioselective alkylations .

What are emerging applications of pyrazole-4-amine derivatives in materials science? (Advanced)

Answer:

- Coordination Polymers: Pyrazole amines act as ligands for transition metals (e.g., Cu(II) complexes with luminescent properties) .

- Supramolecular Assemblies: Hydrogen-bonded networks (e.g., R_2$$^2(8) motifs) template porous frameworks for gas storage .

- Polymer Additives: Derivatives with thioether groups (e.g., 4-(methylsulfanyl)phenyl) enhance thermal stability in polyesters .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.